molecular formula C19H24N2O4S B4851701 N~2~-ethyl-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-ethyl-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4851701
M. Wt: 376.5 g/mol
InChI Key: OCHMKZZSTXWGNG-UHFFFAOYSA-N
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Description

N~2~-ethyl-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and researchers are exploring its potential applications in different fields.

Mechanism of Action

The mechanism of action of EMBI is not fully understood. However, it has been shown to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
EMBI has shown various biochemical and physiological effects in different studies. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation in animal models of neurodegenerative diseases. It has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMBI in lab experiments is its ability to inhibit the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using EMBI is its low yield in the synthesis method, which makes it difficult to obtain large quantities of the compound for experiments.

Future Directions

There are various future directions for the research on EMBI. One of the directions is to explore its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to understand the mechanism of action of EMBI and its potential neuroprotective effects. Another direction is to explore its potential applications in the treatment of cancer. Further studies are needed to understand the mechanism of action of EMBI and its potential anticancer effects. Additionally, studies are needed to optimize the synthesis method of EMBI to improve the yield of the compound.

Scientific Research Applications

EMBI has shown potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EMBI has shown neuroprotective effects in animal models of these diseases.

properties

IUPAC Name

2-[ethyl-(4-methylphenyl)sulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-4-21(26(23,24)17-11-9-15(2)10-12-17)14-19(22)20-13-16-7-5-6-8-18(16)25-3/h5-12H,4,13-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHMKZZSTXWGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-ethyl-N-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-ethyl-N~1~-(2-methoxybenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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